molecular formula C22H17ClFN3O B2676857 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478257-39-5

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

Cat. No. B2676857
M. Wt: 393.85
InChI Key: HVFWLCCZBLOLKI-DHRITJCHSA-N
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Description

This compound is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives are a significant class of organic compounds that attract the interest of both industrial and medicinal chemists due to a wide range of relevant pharmacological properties .


Synthesis Analysis

The synthesis of new Schiff bases, such as this compound, can be achieved by the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This protocol is noted for its enhanced reaction rate, eco-friendly reaction conditions, high yields, and green aspects such as avoiding toxic catalysts and hazardous organic solvents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (DMSO-d6) also shows peaks at various chemical shifts, indicating the presence of different types of carbons in the molecule .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can form complexes with copper (II) salts, which have been examined for their catecholase activity . The oxidation efficiency of these complexes depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 167°C . Its 1H and 13C NMR spectra have been reported .

Scientific Research Applications

Synthesis and Biological Applications

Research on 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime focuses primarily on its synthesis and evaluation in various biological activities. One study involves the synthesis of heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with different aryl acetophenone. These compounds were then tested for antimicrobial activity, highlighting the chemical's potential in developing new antimicrobial agents (Joshi et al., 2012).

Mechanistic Insights and Synthetic Applications

Another aspect of research focuses on the synthesis process itself, such as the "water-mediated" hydroamination and silver-catalyzed aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes. This method showcases the compound's flexibility in synthetic chemistry, enabling the creation of a variety of derivatives without the need for deliberate catalyst addition (Darapaneni Chandra Mohan et al., 2013).

Fluorescent Molecular Rotor Studies

A notable application is in the development of fluorescent molecular rotors (FMRs). Research has been conducted on synthesizing FMRs by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These rotors were investigated for their viscosity sensing properties, demonstrating potential in the field of molecular sensors and probes (S. D. Jadhav & N. Sekar, 2017).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications. Given the wide range of activities exhibited by imidazo[1,2-a]pyridine derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O/c1-15-9-10-27-20(13-25-28-14-16-3-2-4-19(24)12-16)22(26-21(27)11-15)17-5-7-18(23)8-6-17/h2-13H,14H2,1H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFWLCCZBLOLKI-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NOCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=N/OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime
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2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

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